molecular formula C12H23NO4 B1343342 Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate CAS No. 239073-94-0

Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate

Cat. No. B1343342
M. Wt: 245.32 g/mol
InChI Key: AXXVKHFKOZNEOR-UHFFFAOYSA-N
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Patent
US06680312B2

Procedure details

To a solution of 6-(tert-butoxycarbonyl)-1-oxa-6-azaspiro[2,5]octane (17.5 g) in methanol (250 ml) was added p-toluene sulfonic acid hydrate (285 mg), and the mixture was stirred at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, and to the residue was added ethyl acetate. The mixture was washed with sodium bicarbonate solution and saturated brine, dried and concentrated, and the residue was crystallized from ice-cooled hexane to give colorless solid of 1-(tert-butoxycarbonyl)-4-methoxy-4-piperidinemethanol (9.32 g).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:15][CH2:14][C:11]2([O:13][CH2:12]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH2:16].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:28]O>>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][C:11]([O:13][CH3:28])([CH2:12][OH:16])[CH2:14][CH2:15]1)=[O:7])([CH3:2])([CH3:3])[CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CO2)CC1
Name
Quantity
285 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added ethyl acetate
WASH
Type
WASH
Details
The mixture was washed with sodium bicarbonate solution and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 9.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.